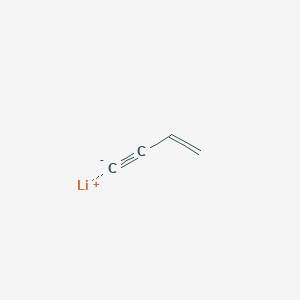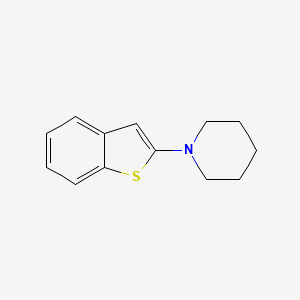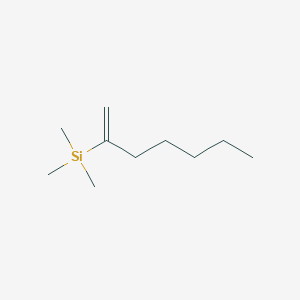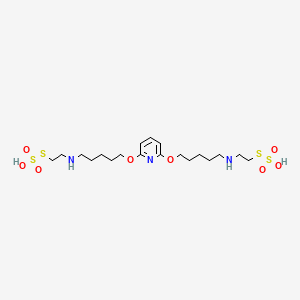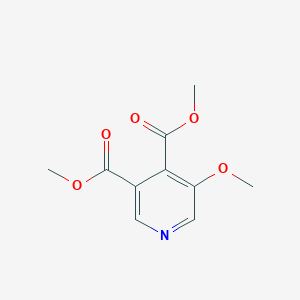
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypofluorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypofluorite is an organic compound with a unique structure that includes a hypofluorite group attached to a propyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypofluorite typically involves the reaction of 3-hydroxy-2,2-bis(hydroxymethyl)propyl alcohol with a fluorinating agent under controlled conditions. Common fluorinating agents include elemental fluorine, hypofluorous acid, or other fluorine-containing compounds. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The process must ensure safety and efficiency, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypofluorite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hypofluorite group to a hydroxyl group.
Substitution: The hypofluorite group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypofluorite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypofluorite involves its ability to interact with various molecular targets. The hypofluorite group can form strong bonds with carbon, oxygen, and nitrogen atoms, leading to the formation of stable fluorinated compounds. This interaction can affect molecular pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octadecanoate
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl laurate
Uniqueness
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypofluorite is unique due to the presence of the hypofluorite group, which imparts distinct chemical properties compared to other similar compounds
Properties
CAS No. |
36043-13-7 |
|---|---|
Molecular Formula |
C5H11FO4 |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] hypofluorite |
InChI |
InChI=1S/C5H11FO4/c6-10-4-5(1-7,2-8)3-9/h7-9H,1-4H2 |
InChI Key |
HOUKODDUBDEECF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CO)COF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



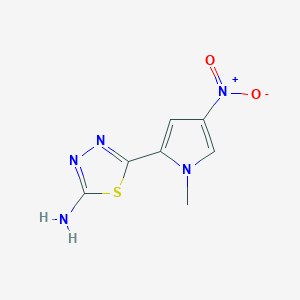
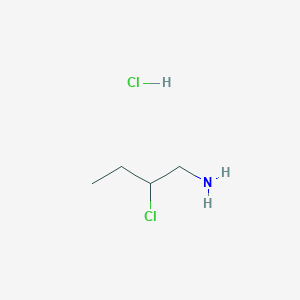
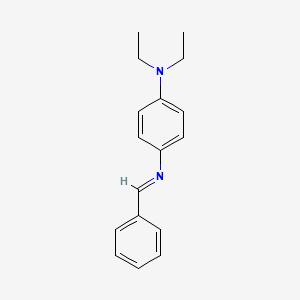
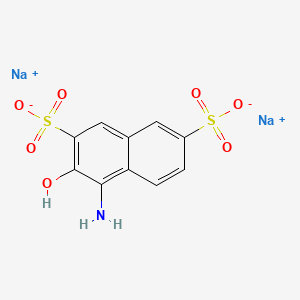
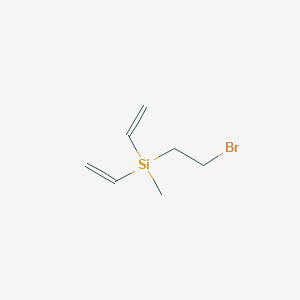

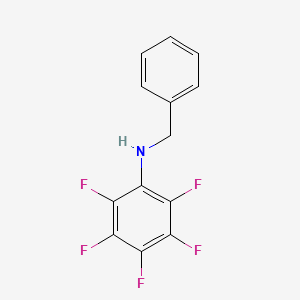
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
